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Compound of Interest

Compound Name: 1,4-Diacetoxybutane

Cat. No.: B3422659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tetramethylene diacetate, also known as 1,4-butanediol diacetate. The information presented

herein is intended to support research and development activities by offering detailed

spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared

Spectroscopy, and Mass Spectrometry for tetramethylene diacetate.

Table 1: ¹H NMR Spectroscopic Data for Tetramethylene Diacetate

Chemical Shift (ppm) Multiplicity Assignment

4.103 Triplet -O-CH₂-

2.051 Singlet -C(=O)-CH₃

1.720 Quintet -CH₂-CH₂-CH₂-

Solvent: CDCl₃, Reference:

TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Tetramethylene Diacetate
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Chemical Shift (ppm) Assignment

171.0 C=O

64.2 -O-CH₂-

25.4 -CH₂-CH₂-CH₂-

20.9 -C(=O)-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

(Predicted)

Table 3: Infrared (IR) Absorption Bands for Tetramethylene Diacetate

Wavenumber (cm⁻¹) Intensity Assignment

2965 Strong C-H stretch (alkane)

1740 Strong C=O stretch (ester)

1365 Medium C-H bend (alkane)

1240 Strong C-O stretch (ester)

1040 Medium C-O stretch (ester)

Sample Phase: Gas

Table 4: Mass Spectrometry Data (Electron Ionization) for Tetramethylene Diacetate

m/z Relative Intensity (%) Assignment

43 100.0 [CH₃CO]⁺

55 15.8 [C₄H₇]⁺

86 8.7 [C₄H₆O₂]⁺

115 5.2 [M - OCOCH₃]⁺

174 0.5 [M]⁺ (Molecular Ion)
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Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition

Sample Preparation: A sample of tetramethylene diacetate (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The

solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or

equivalent, operating at a field strength of 300 MHz or higher for protons.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 10-15 ppm is set.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.
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Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phase-corrected,

and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Liquid Film Method

Sample Preparation: A single drop of neat tetramethylene diacetate is placed between two

polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are

gently pressed together to form a thin liquid film.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample, sandwiched between the plates, is then placed in the sample holder.

The infrared spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Method

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source of the mass spectrometer, typically via a heated direct insertion probe or through a

gas chromatograph (GC) inlet. The sample is vaporized in the high vacuum of the

instrument.
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Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a

magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecules to ionize and fragment in a

reproducible manner.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b3422659#spectroscopic-data-for-tetramethylene-
diacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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